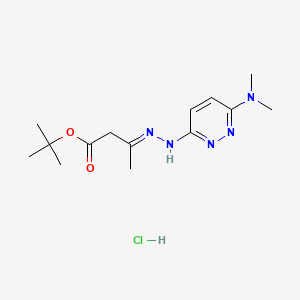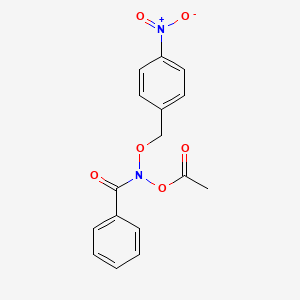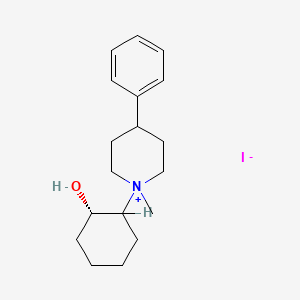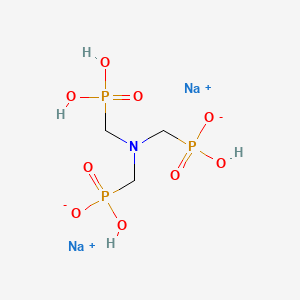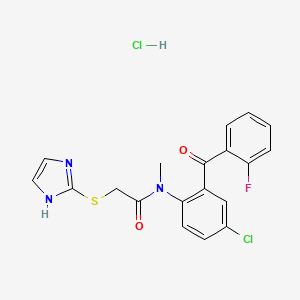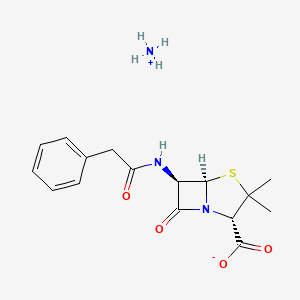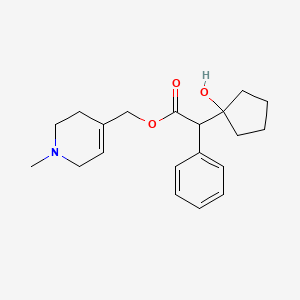
4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring, a cyclopentyl group, and a phenylacetate moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring. This can be achieved through a gold-catalyzed alkyne hydroamination, followed by protometalation and isomerization to generate highly enantioselective and diastereoselective tetrahydropyridine derivatives . The cyclopentyl group and phenylacetate moiety are then introduced through subsequent reactions, involving specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification methods such as recrystallization from appropriate solvents (e.g., methanol, water) are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .
Scientific Research Applications
4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is utilized in studies related to cellular processes and metabolic pathways.
Medicine: It serves as a potential lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound finds applications in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may act on mitochondrial complex I, leading to mitochondrial dysfunction and oxidative stress. This can result in cellular damage and apoptosis, particularly in dopaminergic neurons . The compound’s effects are mediated through its active metabolites, which can generate free radicals and cause further cellular damage .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A related compound known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridine: An active metabolite of the above compound, also involved in neurotoxicity.
6-Hydroxydopamine: Another neurotoxin used in neurological research
Uniqueness
4-(1-Methyl-1,2,3,6-tetrahydropyridine)methyl (1-hydroxycyclopentyl)phenylacetate is unique due to its complex structure, which allows it to participate in a variety of chemical reactions and interact with multiple molecular targets. This makes it a valuable compound for research in multiple scientific disciplines.
Properties
CAS No. |
102206-69-9 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methyl 2-(1-hydroxycyclopentyl)-2-phenylacetate |
InChI |
InChI=1S/C20H27NO3/c1-21-13-9-16(10-14-21)15-24-19(22)18(17-7-3-2-4-8-17)20(23)11-5-6-12-20/h2-4,7-9,18,23H,5-6,10-15H2,1H3 |
InChI Key |
OXJRBQOXYAVXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)COC(=O)C(C2=CC=CC=C2)C3(CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


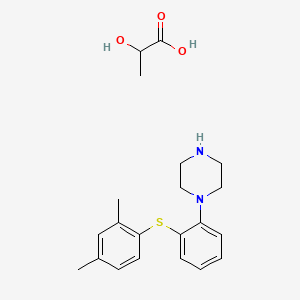

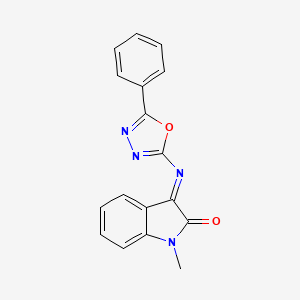
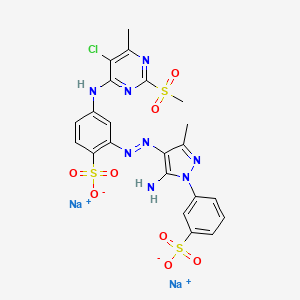
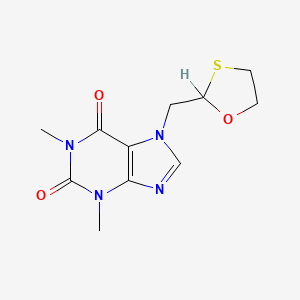
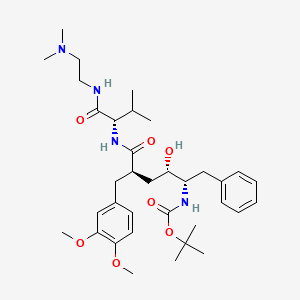
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
